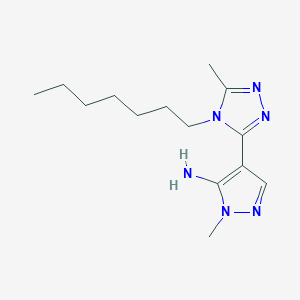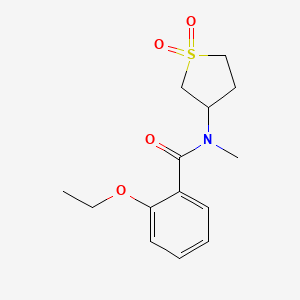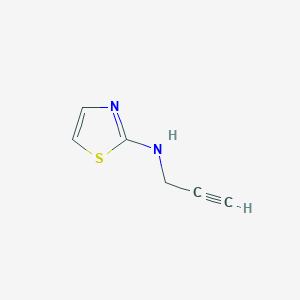![molecular formula C18H14Cl2N4O3S B2648491 2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 349085-80-9](/img/structure/B2648491.png)
2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, also known as DCPB, is a chemical compound that has been extensively studied for its potential use in scientific research. DCPB is a member of the sulfonamide class of compounds and has been shown to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
2,5-Dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is part of the broader class of chemical compounds which have been extensively studied for their synthetic and reactive properties. For instance, the synthesis and reactions of various pyrimidine derivatives, similar in structure to 2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, have been explored in various studies. These compounds have shown the potential for generating new oxopyrazolinylpyridines and related pyridopyrimidines, highlighting their versatility in chemical synthesis (Ahmed, Kandeel, Abbady, & Youssef, 2002).
Pharmacological Properties
Some derivatives of the compound under consideration have been investigated for their pharmacological properties. For example, 2-phenylpyrroles, which are conformationally restricted analogues of substituted benzamides (a class to which 2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide belongs), have been studied for their potential as antipsychotics, demonstrating interesting dopamine antagonistic activities (van Wijngaarden et al., 1987).
Antihypertensive Agents
Further research has been conducted on compounds structurally related to 2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, focusing on their potential as antihypertensive agents. For instance, studies have been done on thiosemicarbazides, triazoles, and Schiff bases, showing good antihypertensive α-blocking activity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Anticancer Evaluation
The anticancer properties of related compounds have also been evaluated. Specifically, 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which share some structural similarities with 2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, have shown potent cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).
Metabolic Pathways in Clinical Development
Another study focused on the metabolic fate and disposition of a compound closely related to 2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, namely GDC-0449 (vismodegib), in rats and dogs. This research is crucial in understanding the metabolic pathways and potential clinical applications of such compounds (Yue et al., 2011).
Antibacterial Activity
The antibacterial activity of pyrimidine derivatives has also been a focus of research. In one study, new pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antibacterial properties, demonstrating the potential of such compounds in the development of novel antimicrobial agents (Rostamizadeh et al., 2013).
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O3S/c1-11-8-9-21-18(22-11)24-28(26,27)14-5-3-13(4-6-14)23-17(25)15-10-12(19)2-7-16(15)20/h2-10H,1H3,(H,23,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEHWOBSUYUCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2648412.png)
![Ethyl 3-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2648413.png)

![Thieno[3,2-b]pyridin-6-amine dihydrochloride](/img/structure/B2648415.png)



![3,4-dimethoxy-N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2648424.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(1,3-thiazol-4-yl)propanamide](/img/structure/B2648426.png)
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2648428.png)

